![molecular formula C20H16FN3O2S B3398664 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1021257-24-8](/img/structure/B3398664.png)
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
Overview
Description
The compound is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It has a complex structure with a benzothieno[3,2-d]pyrimidin-4-one core, which is a bicyclic system containing a benzene ring fused with a thieno[3,2-d]pyrimidin-4-one. The molecule also contains a fluoro group and an acetamide group attached to the core .
Synthesis Analysis
While the specific synthesis process for this compound is not available, related compounds such as benzodithienofuran (BDTF) and benzodithienothiophene (BDTT) are synthesized by the combination of an addition-elimination reaction, reduction, and Pd-catalyzed dehydrogenative cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothieno[3,2-d]pyrimidin-4-one core, a fluoro group at the 9-position, and an acetamide group attached to the 2-position .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with the active sites of the COX-2 enzyme, exhibiting interesting anti-inflammatory properties
Biochemical Pathways
The compound affects the prostanoid biosynthesis pathway by inhibiting the COX-2 enzyme . This inhibition can reduce the production of pro-inflammatory prostaglandins, potentially alleviating inflammation and pain.
Result of Action
The compound’s action results in the reduction of pro-inflammatory prostaglandins due to the inhibition of the COX-2 enzyme . This can lead to a decrease in inflammation and pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness
properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-5-7-13(8-6-12)9-22-16(25)10-24-11-23-18-17-14(21)3-2-4-15(17)27-19(18)20(24)26/h2-8,11H,9-10H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIDREHXCMSGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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